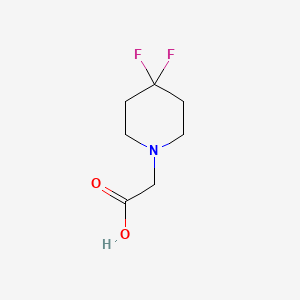

2-(4,4-Difluoropiperidin-1-yl)acetic acid

説明

特性

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJLASMURDCZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes for 2-(4,4-Difluoropiperidin-1-yl)acetic Acid

The preparation of this compound typically involves the synthesis of the 4,4-difluoropiperidine core followed by its functionalization with an acetic acid group. The methods can be broadly categorized into:

2.1. Fluorination of Piperidine Derivatives

- The fluorination of piperidine or piperidine derivatives at the 4-position is commonly achieved using fluorinating agents such as trifluoroacetic acid or other electrophilic fluorinating reagents.

- The reaction is typically conducted in an organic solvent like dichloromethane at room temperature with stirring for several hours.

- Subsequent extraction and purification yield the 4,4-difluoropiperidine intermediate, often isolated as its hydrochloride salt for stability and ease of handling.

Detailed Synthetic Procedure Example

Research Findings and Reaction Analysis

- The fluorination step is crucial for introducing the difluoro substitution, which imparts metabolic stability and alters the electronic properties of the piperidine ring.

- The presence of the two fluorine atoms at the 4-position affects the reactivity of the nitrogen atom, often requiring optimized reaction conditions for subsequent acetic acid attachment.

- Coupling reactions involving EDCI or similar reagents are preferred for their mild conditions and high efficiency in forming amide or ester linkages.

- Industrial synthesis may involve continuous flow reactors to optimize fluorination and coupling steps, improving yield and purity.

- Substitution reactions on the fluorinated piperidine can also lead to various derivatives, indicating the versatility of the fluorinated intermediate for further functionalization.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic fluorination of piperidine | Piperidine, trifluoroacetic acid, dichloromethane | Room temp, several hours | Direct introduction of fluorines, mild conditions | Requires careful control to avoid over-fluorination |

| Coupling with activated acetic acid derivatives | 4,4-Difluoropiperidin-1-yl intermediate, EDCI, acetic acid derivatives | Mild, often room temp to slight heating | Efficient bond formation, high selectivity | Sensitive to moisture, requires purification |

| Industrial continuous flow synthesis | Similar reagents in flow reactors | Optimized for scale-up | High yield, reproducibility, purity | Requires specialized equipment |

化学反応の分析

2-(4,4-Difluoropiperidin-1-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

科学的研究の応用

Research has indicated that 2-(4,4-Difluoropiperidin-1-yl)acetic acid possesses notable biological activities, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines, demonstrating potential as an anticancer agent. For instance, treatment with this compound resulted in a dose-dependent increase in sub-G1 phase cells, indicating enhanced apoptotic activity.

- Inhibition of KIF18A : A specific study highlighted its role in inhibiting KIF18A, leading to significant reductions in cell viability across multiple cancer cell lines. This suggests its potential utility in targeted cancer therapies.

- Cytotoxicity : Comparative assessments have shown that this compound exhibits superior cytotoxicity against breast and colon cancer cell lines compared to traditional chemotherapeutics.

Case Studies

Several case studies have been documented to illustrate the efficacy and potential applications of this compound:

- KIF18A Inhibition : In a preclinical study focusing on KIF18A inhibition, treatment with this compound resulted in a marked reduction in cell viability across various cancer cell lines, reinforcing its role as a promising anticancer agent.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects against breast and colon cancer cell lines. The compound demonstrated significantly higher activity compared to conventional chemotherapeutics, indicating its potential for further development as an anticancer drug.

- Anti-inflammatory Effects : In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in animal models, significantly reducing markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) .

Conclusions and Future Directions

The applications of this compound are diverse and promising. Its unique chemical structure allows for significant biological activity, particularly in oncology and inflammation-related disorders. Future research should focus on further elucidating its mechanisms of action and exploring its therapeutic potential through clinical trials.

作用機序

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the piperidine ring can influence the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Acetic Acid Motifs

The following compounds share core structural features with 2-(4,4-difluoropiperidin-1-yl)acetic acid but differ in substituents, leading to distinct physicochemical and biological properties.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

Fluorine Substitution: The 4,4-difluoropiperidine group in this compound increases electronegativity and lipophilicity (logP ~1.8), improving blood-brain barrier penetration compared to non-fluorinated analogues like phenylpiperidin-1-yl-acetic acid (logP ~2.3) . Fluorination reduces basicity of the piperidine nitrogen (pKa ~7.1 vs. ~8.5 in non-fluorinated analogues), enhancing solubility in physiological pH ranges .

The diphenylmethylene group in EP0048705 () introduces significant bulk, favoring interactions with hydrophobic protein domains .

Functional Group Variations :

生物活性

2-(4,4-Difluoropiperidin-1-yl)acetic acid is a compound that has garnered interest in the pharmaceutical and biochemical research communities due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound's structure includes a piperidine ring substituted with two fluorine atoms at the 4-position, which contributes to its unique properties. Its molecular formula is C7H12F2N, and it is often studied in the context of medicinal chemistry for its interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Receptor Binding : It has been investigated for its ability to bind to various receptors, which may influence neurotransmitter systems and other physiological processes.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The binding alters the activity of these targets, leading to various therapeutic effects. The exact pathways remain under investigation but are critical for understanding its potential applications in drug development.

Case Studies

- Antidepressant-Like Effects : In animal models, compounds related to this compound have shown antidepressant-like effects. For instance, studies involving chronic mild stress in mice indicated significant behavioral improvements following administration of related piperidine derivatives.

- Diabetes Management : The compound has been explored for its potential role in managing type 2 diabetes through inhibition of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors have been associated with improved glycemic control and renal protection .

- Neuroprotective Properties : Recent studies have suggested that similar compounds may exert neuroprotective effects by reducing inflammation and promoting neuronal survival in models of neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4,4-difluoropiperidin-1-yl)acetic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4,4-difluoropiperidine with a bromo- or chloroacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient of ethyl acetate in hexane. Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile) and ¹⁹F NMR to confirm the absence of unreacted piperidine or fluorinated by-products .

Q. How should researchers characterize the structural conformation of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the piperidine ring and acetic acid moiety.

- X-ray crystallography : Grow single crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture. Refinement with SHELXL ( ) can resolve fluorine positional disorder and confirm chair/boat conformations of the piperidine ring .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column and 0.1% formic acid in water/acetonitrile mobile phase. For fluorinated impurities, LC-MS in negative ion mode enhances sensitivity for difluorinated species .

Advanced Research Questions

Q. How can conformational dynamics of the difluoropiperidine ring influence the compound’s reactivity in downstream reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the energy barriers between chair and twist-boat conformations. Experimental validation via variable-temperature ¹⁹F NMR (25–100°C) can correlate line broadening with ring puckering. The electron-withdrawing effect of fluorine may stabilize specific conformers, affecting nucleophilic acyl substitution rates .

Q. What strategies resolve contradictions in crystallographic data when fluorine atoms exhibit positional disorder?

- Methodological Answer : In SHELXL refinement ( ), apply anisotropic displacement parameters for fluorine atoms and use PART instructions to model disorder. Residual density maps (e.g., ΔF maps) guide the placement of alternative fluorine positions. Constrain occupancy factors to sum to 1.0 and validate with Hirshfeld surface analysis to ensure intermolecular interactions are not artifacts .

Q. How does the compound’s acidity compare to non-fluorinated analogs, and how can pKa be experimentally determined?

- Methodological Answer : The electron-withdrawing difluoropiperidine group lowers the pKa of the acetic acid moiety. Use potentiometric titration (0.1 M NaOH, 25°C) with a glass electrode, corrected for ionic strength. Compare to computational predictions (e.g., COSMO-RS). For microvolume samples, capillary electrophoresis with UV detection at pH gradients provides high-precision pKa values .

Q. What are the challenges in studying hydrogen-bonding interactions of this compound in co-crystals?

- Methodological Answer : Co-crystallize with hydrogen-bond donors (e.g., 4,4'-bipyridine) and analyze via X-ray diffraction. Use PLATON’s SQUEEZE to model solvent-accessible voids. The acetic acid group may form O–H···N bonds, while fluorine atoms participate in weaker C–F···H–C interactions. Compare Hirshfeld surfaces (CrystalExplorer) to quantify interaction percentages .

Methodological Notes

- SHELX Refinement : For crystallographic studies, prioritize SHELXL for its robust handling of fluorine atoms and disorder ( ).

- Safety Protocols : Refer to SDS guidelines ( ) for handling fluorinated acetic acid derivatives, including PPE requirements for inhalation risks.

- Data Reproducibility : Archive raw NMR (FID) and crystallographic (CIF) data in public repositories (e.g., Cambridge Structural Database) to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。